molecular formula C15H13O3- B1228989 2-(3-Phenoxyphenyl)propanoate

2-(3-Phenoxyphenyl)propanoate

Cat. No.: B1228989
M. Wt: 241.26 g/mol
InChI Key: RDJGLLICXDHJDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fenoprofen(1-) is the conjugate base of fenoprofen. It is a conjugate base of a fenoprofen.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Uses

Fenoprofen is primarily used for the treatment of pain and inflammation associated with various conditions such as arthritis, dysmenorrhea, and other musculoskeletal disorders. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation and pain.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial assessed the efficacy of Fenoprofen in patients suffering from osteoarthritis. The study involved 200 participants randomized to receive either Fenoprofen or a placebo over a period of 12 weeks. Results indicated a significant reduction in pain scores among those treated with Fenoprofen compared to the placebo group, demonstrating its effectiveness as an analgesic agent.

Case Study 2: Comparison with Other NSAIDs

In another study, Fenoprofen was compared with ibuprofen and naproxen for managing acute pain in postoperative patients. The findings revealed that while all three NSAIDs provided effective pain relief, Fenoprofen had a more favorable side effect profile, particularly concerning gastrointestinal tolerance.

Mechanistic Insights

Research has highlighted the dual role of Fenoprofen in modulating both COX-1 and COX-2 pathways. This dual inhibition is believed to contribute to its efficacy in reducing inflammation while minimizing the risk of gastrointestinal side effects commonly associated with traditional NSAIDs.

Safety Profile and Side Effects

While generally well-tolerated, Fenoprofen can cause side effects such as gastrointestinal discomfort, renal impairment, and allergic reactions. Monitoring is essential, especially in patients with pre-existing conditions that may exacerbate these risks.

Table 2: Common Side Effects of Fenoprofen

Side EffectIncidence Rate
Gastrointestinal issues10-20%
Renal impairment<5%
Allergic reactions<2%

Research Directions

Current research is exploring the potential repurposing of Fenoprofen for other indications beyond pain management, including its anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation.

Properties

IUPAC Name

2-(3-phenoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGLLICXDHJDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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